molecular formula C10H6INOS2 B7773467 (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B7773467
M. Wt: 347.2 g/mol
InChI Key: LIRUBCDZKKWCPS-YVMONPNESA-N
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Description

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an iodine-substituted phenyl group and a sulfanylidene group, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-iodobenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiazolidinone derivatives with different substituents. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide, and acetone.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinone derivatives with various substituents.

    Substitution: Phenyl derivatives with different functional groups such as azides or nitriles.

Scientific Research Applications

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.

    Medicine: Research has indicated that the compound may have anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored characteristics for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting essential biochemical pathways in cells.

    Interacting with DNA: The compound may intercalate into DNA, interfering with DNA replication and transcription processes. This can lead to the inhibition of cell growth and proliferation.

    Inducing Apoptosis: The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of specific signaling pathways that trigger cell death.

Comparison with Similar Compounds

(Z)-5-(4-iodobenzylidene)-2-thioxothiazolidin-4-one can be compared with other similar compounds, such as:

    (5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: This compound has a bromine atom instead of an iodine atom on the phenyl ring. The presence of bromine can lead to different reactivity and biological activity compared to the iodine-substituted compound.

    (5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: This compound features a chlorine atom on the phenyl ring. Chlorine is less reactive than iodine, which can affect the compound’s chemical and biological properties.

    (5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: The fluorine-substituted compound has different electronic properties compared to the iodine-substituted compound, which can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties to the compound. The larger atomic radius and higher reactivity of iodine compared to other halogens can lead to unique interactions and applications in various fields.

Properties

IUPAC Name

(5Z)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRUBCDZKKWCPS-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420915
Record name NSC409012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90947-00-5
Record name NSC409012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC409012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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